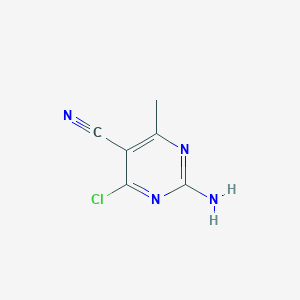










|
REACTION_CXSMILES
|
N[C@H](C1[N:5](C2C=CC=CC=2)[C:6](=O)[C:7]2[C:12]([CH:13]=1)=CC=C[C:8]=2[Cl:14])C.COC1C=C(B(O)O)C=CN=1.[NH2:33][C:34]1[N:39]=[C:38]([Cl:40])[CH:37]=[C:36]([CH3:41])[N:35]=1.C1C(=O)N([I:49])C(=O)C1>C(#N)C.CO>[NH2:39][C:34]1[N:35]=[C:8]([Cl:14])[C:7]([C:6]#[N:5])=[C:12]([CH3:13])[N:33]=1.[Cl:40][C:38]1[C:37]([I:49])=[C:36]([CH3:41])[N:35]=[C:34]([NH2:33])[N:39]=1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](C)C=1N(C(C2=C(C=CC=C2C1)Cl)=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=NC=CC(=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=CC(=N1)Cl)C
|
|
Name
|
|
|
Quantity
|
11.75 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CC(=O)N(C1=O)I
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
80% of the volatiles were removed
|
|
Type
|
ADDITION
|
|
Details
|
The suspension was diluted with Et2O (100 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
the solids were filtered
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC(=C(C(=N1)Cl)C#N)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=NC(=C1I)C)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |










|
REACTION_CXSMILES
|
N[C@H](C1[N:5](C2C=CC=CC=2)[C:6](=O)[C:7]2[C:12]([CH:13]=1)=CC=C[C:8]=2[Cl:14])C.COC1C=C(B(O)O)C=CN=1.[NH2:33][C:34]1[N:39]=[C:38]([Cl:40])[CH:37]=[C:36]([CH3:41])[N:35]=1.C1C(=O)N([I:49])C(=O)C1>C(#N)C.CO>[NH2:39][C:34]1[N:35]=[C:8]([Cl:14])[C:7]([C:6]#[N:5])=[C:12]([CH3:13])[N:33]=1.[Cl:40][C:38]1[C:37]([I:49])=[C:36]([CH3:41])[N:35]=[C:34]([NH2:33])[N:39]=1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](C)C=1N(C(C2=C(C=CC=C2C1)Cl)=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=NC=CC(=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=CC(=N1)Cl)C
|
|
Name
|
|
|
Quantity
|
11.75 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CC(=O)N(C1=O)I
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
80% of the volatiles were removed
|
|
Type
|
ADDITION
|
|
Details
|
The suspension was diluted with Et2O (100 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
the solids were filtered
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC(=C(C(=N1)Cl)C#N)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=NC(=C1I)C)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |